molecular formula C14H8S4 B188372 Dibenzotetrathiafulvalene CAS No. 24648-13-3

Dibenzotetrathiafulvalene

Cat. No.: B188372
CAS No.: 24648-13-3
M. Wt: 304.5 g/mol
InChI Key: OVIRUXIWCFZJQC-UHFFFAOYSA-N
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Description

Dibenzotetrathiafulvalene is an organic semiconductor known for its completely conjugated and symmetric structure. It forms stacks of planar molecules with a distance of 3.948 Å. This compound is notable for its high mobility of charges, making it a significant material in the field of organic electronics .

Biochemical Analysis

Biochemical Properties

Dibenzotetrathiafulvalene plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. The compound’s high charge mobility and ability to form planar molecular stacks facilitate its interactions with various biomolecules . These interactions often involve charge transfer processes, which can influence the activity of enzymes and proteins. For instance, this compound has been shown to interact with electron-donating and electron-withdrawing groups, promoting photothermal conversion through nonradiative transitions .

Cellular Effects

This compound affects various types of cells and cellular processes. Its influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form organic thin-film transistors (OTFTs) with controlled film morphology has been shown to affect subthreshold characteristics and charge transport properties in cells . These effects are crucial for understanding how this compound can be utilized in biomedical applications and organic electronics.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s photothermal conversion efficiency is attributed to the charge transfer between electron-donating and electron-withdrawing groups within its structure . This charge transfer promotes nonradiative transitions, which are essential for its photothermal properties. Additionally, this compound’s interactions with enzymes and proteins can modulate their activity, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time, influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound’s photothermal conversion efficiency remains stable over extended periods, making it suitable for long-term applications . Its stability and degradation in different environments need to be thoroughly investigated to ensure consistent performance in various applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound may exhibit beneficial effects, such as enhanced photothermal conversion and improved charge transport properties. At higher dosages, potential toxic or adverse effects may arise, necessitating careful dosage optimization in experimental studies . Understanding the threshold effects and toxicology of this compound is crucial for its safe and effective use in biomedical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux and metabolite levels. The compound’s ability to undergo charge transfer processes and form stable radical cations plays a significant role in its metabolic interactions

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in targeted applications, such as drug delivery and photothermal therapy.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s ability to form polymorphic modifications and interact with various cellular components affects its activity and function at the subcellular level

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzotetrathiafulvalene can be synthesized from anthranilic acid. The preparation involves a series of chemical reactions that lead to the formation of the desired compound. The final product is often purified by sublimation in a vacuum .

Industrial Production Methods: In industrial settings, this compound is prepared using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Dibenzotetrathiafulvalene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its application in different fields.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include charge transfer salts and other derivatives that are useful in the fabrication of organic field-effect transistors and organic light-emitting diodes .

Scientific Research Applications

Properties

IUPAC Name

2-(1,3-benzodithiol-2-ylidene)-1,3-benzodithiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8S4/c1-2-6-10-9(5-1)15-13(16-10)14-17-11-7-3-4-8-12(11)18-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIRUXIWCFZJQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)SC(=C3SC4=CC=CC=C4S3)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20179388
Record name 1,3-Benzodithiole, 2-(1,3-benzodithiol-2-ylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24648-13-3
Record name Dibenzotetrathiafulvalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024648133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzodithiole, 2-(1,3-benzodithiol-2-ylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzodithiole, 2-(1,3-benzodithiol-2-ylidene)-
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of DBTTF?

A1: The molecular formula of Dibenzotetrathiafulvalene is C14H8S4, and its molecular weight is 296.44 g/mol.

Q2: Is there spectroscopic data available for DBTTF?

A: Yes, DBTTF has been characterized by various spectroscopic techniques, including UV-Vis absorption spectroscopy, infrared (IR) spectroscopy, Raman spectroscopy, and X-ray photoelectron spectroscopy (XPS). [, , , , , , ] These techniques provide insights into its electronic structure, vibrational modes, and elemental composition.

Q3: What are the key structural features of DBTTF?

A: DBTTF is a planar molecule composed of a central tetrathiafulvalene (TTF) core fused with two benzene rings. This extended π-conjugated system contributes to its semiconducting properties. [, , ]

Q4: How many polymorphs of DBTTF have been identified and what are their characteristics?

A: Research has identified four polymorphic modifications of DBTTF at ambient conditions. These include a previously known monoclinic structure (α) with Z = 2, a second monoclinic structure (β) with Z = 4, and two additional polymorphs (γ and δ) characterized by X-ray diffraction and Raman microscopy. [] These variations in crystal structure impact the compound's physical and electronic properties.

Q5: How does the morphology of DBTTF thin films affect its performance in organic thin-film transistors (OTFTs)?

A: Controlling the film morphology of DBTTF is crucial for its performance in OTFTs. Studies have demonstrated that surface treatments on silicon dioxide dielectric substrates can tune the grain size of DBTTF polycrystalline films. This directly impacts the field-effect mobility and subthreshold characteristics of the transistors. [, ]

Q6: Does DBTTF exhibit polymorphism in its charge-transfer complexes?

A: Yes, DBTTF forms charge-transfer complexes with acceptors like 7,7,8,8-tetracyanoquinodimethane (TCNQ), and these complexes can exist in different polymorphic forms. For instance, DBTTF-TCNQ has been found to crystallize in two distinct polymorphs, α and β. [, ]

Q7: How does polymorphism in DBTTF-TCNQ affect its properties?

A: The different polymorphic forms of DBTTF-TCNQ exhibit distinct optical and electronic properties. Variations in donor-acceptor overlap and frontier molecular orbital mixing contribute to these differences. For example, the α-polymorph of DBTTF-TCNQ exhibits electron-dominant transport, while the β-polymorph shows hole-dominant transport in organic field-effect transistors (OFETs). []

Q8: How does the degree of charge transfer in DBTTF-TCNQ impact its properties?

A: The degree of charge transfer between DBTTF and TCNQ significantly affects the complex's properties. For instance, the α-polymorph of DBTTF-TCNQ with a higher degree of charge transfer (≈0.5e) exhibits different optical and electronic properties compared to the nearly neutral β-polymorph. []

Q9: What are the potential applications of DBTTF in organic electronics?

A: DBTTF and its derivatives are being explored for applications in organic field-effect transistors (OFETs) [, , , ], solar cells [, ], and other organic electronic devices [, , , ]. Its semiconducting properties, ability to form charge-transfer complexes, and potential for solution processing make it a promising material in this field.

Q10: How does DBTTF interact with electron acceptors?

A: DBTTF acts as an electron donor and readily forms charge-transfer complexes with electron acceptors such as TCNQ, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), and fullerene (C60). [, , , , , ] These interactions lead to unique optical and electronic properties.

Q11: What is the significance of the interaction between DBTTF and C60 in materials science?

A: The interaction between DBTTF and C60 leads to the formation of charge-transfer complexes with intriguing optoelectronic properties. For instance, nanosheets composed of DBTTF and C60 exhibit a significant photostrictive effect, meaning they undergo mechanical deformation upon light exposure. This property makes them promising for applications in photoswitchable devices and flexible electronics. []

Q12: What is the role of DBTTF in the formation of conductive charge-transfer complexes?

A: DBTTF acts as an electron donor in charge-transfer complexes. The degree of charge transfer between DBTTF and the acceptor molecule significantly influences the complex's conductivity. Complexes with partial charge transfer often exhibit high conductivity. [, , ] For example, DBTTF-DDQ is a highly conducting charge-transfer salt with a room temperature pellet conductivity of 8 Ω−1 cm−1. []

Q13: How does the molecular structure of DBTTF influence its ability to form conductive complexes?

A: The extended π-conjugated system and the presence of sulfur atoms in DBTTF's structure are crucial for its electron-donating ability and its tendency to form conductive complexes. [, ] The sulfur atoms can participate in intermolecular interactions, further influencing the packing and electronic properties of the complexes.

Q14: How does DBTTF interact with metal ions or complexes?

A: DBTTF can interact with metal ions or complexes, forming salts with distinct crystal structures and properties. For instance, DBTTF forms a salt with a chloride-bridged trimerized dimethyltin(IV) dianion, resulting in a columnar structure of DBTTF units. []

Q15: Can DBTTF form supramolecular structures?

A: Yes, DBTTF has been shown to form supramolecular networks. For example, the oxidation of DBTTF in the presence of Keggin-type polyoxoanions leads to the formation of a three-dimensional supramolecular network with one-dimensional channels. These channels are occupied by uncoordinated water molecules. []

Q16: Have there been computational studies on DBTTF and its derivatives?

A: Yes, computational chemistry techniques, including Density Functional Theory (DFT) calculations, have been employed to study the electronic structure, charge transfer properties, and molecular packing of DBTTF and its complexes. [, , ] These studies provide valuable insights into the relationship between molecular structure and material properties.

Q17: What are the future directions for research on DBTTF?

A17: Future research on DBTTF is likely to focus on:

  • Developing new derivatives with tailored properties: This includes exploring different substituents, heteroatom substitutions, and extended π-conjugated systems. [, , ]
  • Optimizing processing techniques: Efforts will focus on achieving controlled thin-film morphology and developing scalable deposition methods. [, ]
  • Deeper understanding of charge transfer mechanisms: This involves investigating the factors influencing charge transfer efficiency and developing strategies to enhance conductivity in DBTTF-based materials. [, ]
  • Exploring novel applications: This includes investigating DBTTF's potential in areas like sensors, photovoltaics, and spintronics. [, , ]

Q18: What is known about the stability and degradation of DBTTF?

A: While DBTTF itself is relatively stable under ambient conditions, its stability can be influenced by factors such as exposure to air, light, and temperature. [, ] Research on the degradation pathways of DBTTF and its derivatives is crucial for understanding their long-term performance in various applications.

Q19: Are there any environmental concerns regarding DBTTF and its derivatives?

A: As with any new material, understanding the environmental impact of DBTTF and its derivatives is essential. Research on their ecotoxicological effects, biodegradability, and potential for recycling or safe disposal is crucial for ensuring their sustainable use. [, ]

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